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Compound of Interest

Compound Name:
1-(2,3-Difluorophenyl)cyclohexan-

1-amine

CAS No.: 1343723-20-5

Cat. No.: B2850362 Get Quote

Application Note: 1-(2,3-
Difluorophenyl)cyclohexan-1-amine
A Fluorinated Arylcyclohexylamine Probe for NMDA
Receptor Pharmacology and Metabolic Stability
Studies
Introduction & Research Utility
1-(2,3-Difluorophenyl)cyclohexan-1-amine (referred to herein as 2,3-DF-PCA) is a

specialized chemical probe belonging to the arylcyclohexylamine class. Structurally related to

Phencyclidine (PCP) and Ketamine, this compound serves as a critical tool for dissecting the

Structure-Activity Relationships (SAR) of glutamatergic signaling and monoamine transport.

Primary Research Applications:

NMDA Receptor Mapping: Used to probe the steric and electronic tolerance of the PCP-

binding site within the NMDA receptor channel pore. The 2,3-difluoro substitution alters the

electrostatic potential of the aromatic ring, influencing

-cation interactions with receptor residues.
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Metabolic Stability Profiling: The fluorine atoms at the 2 and 3 positions block common

metabolic "soft spots" for cytochrome P450-mediated hydroxylation. This makes 2,3-DF-PCA

a reference standard for studying metabolic resistance in designer drug scaffolds.

Forensic Analysis: Serves as a certified reference material for identifying novel psychoactive

substances (NPS) in biological matrices.

Chemical Properties & Handling
Property Specification

IUPAC Name 1-(2,3-Difluorophenyl)cyclohexan-1-amine

CAS Number 1343723-20-5

Molecular Formula C₁₂H₁₅F₂N

Molecular Weight 211.25 g/mol

Solubility

Soluble in DMSO (>20 mg/mL), Ethanol, and

Methanol. Sparingly soluble in water (requires

acidification).

Storage -20°C, desiccated, protected from light.

Safety Class
Hazardous. Potent CNS active agent. Handle in

a Class II Biosafety Cabinet or Fume Hood.

Application I: NMDA Receptor Binding Affinity Assay
Objective: To determine the binding affinity (

) of 2,3-DF-PCA for the NMDA receptor channel using a radioligand displacement assay.

Principle: 2,3-DF-PCA competes with the high-affinity radioligand

-MK-801 for the phencyclidine binding site located within the ion channel pore of the NMDA
receptor complex.

Protocol:

-MK-801 Displacement Assay
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Materials:

Rat forebrain membrane homogenates (rich in NMDA receptors).

Radioligand:

-MK-801 (Specific Activity: 15-30 Ci/mmol).

Non-specific binding control: 10

M (+)MK-801 or 10

M PCP.

Assay Buffer: 5 mM Tris-HCl (pH 7.4) containing 10

M Glycine and 10

M L-Glutamate (required to open the channel).

Workflow:

Preparation: Thaw rat forebrain membranes and resuspend in Assay Buffer to a protein

concentration of ~0.2 mg/mL.

Incubation Setup: In a 96-well plate, prepare the following reaction mix (Total Volume: 200

L):

50

L Membrane suspension.

50

L

-MK-801 (Final concentration: 2-5 nM).

50
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L Test Compound (2,3-DF-PCA) at varying concentrations (

M to

M).

50

L Buffer (or non-specific binding control).

Equilibration: Incubate plates for 2 hours at 25°C (Room Temperature) or 4°C overnight.

Note: Equilibrium is slow due to the channel-blocking mechanism.

Termination: Harvest cells via rapid vacuum filtration through GF/B glass fiber filters (pre-

soaked in 0.3% polyethyleneimine to reduce non-specific binding).

Wash: Wash filters 3x with ice-cold 5 mM Tris-HCl buffer.

Quantification: Transfer filters to scintillation vials, add cocktail, and count radioactivity (CPM)

using a Liquid Scintillation Counter.

Data Analysis:

Calculate % Specific Binding for each concentration.

Fit data to a one-site competition model (Hill equation) to derive

.

Convert

to

using the Cheng-Prusoff equation:

(Where

is radioligand concentration and

is the dissociation constant of MK-801).
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Application II: Metabolic Stability Assessment
Objective: To evaluate the effect of 2,3-difluoro substitution on metabolic half-life (

) compared to the non-fluorinated parent compound (PCA).

Rationale: The 2,3-difluoro motif is designed to block aromatic hydroxylation, a primary

clearance pathway for arylcyclohexylamines.

Protocol: Microsomal Stability Assay
Materials:

Pooled Human or Rat Liver Microsomes (20 mg/mL protein).

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL

G6PDH).

Test Compounds: 2,3-DF-PCA and PCA (Control).

Stop Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Ketamine-d4).

Workflow:

Pre-incubation: Mix Microsomes (0.5 mg/mL final) with Phosphate Buffer (100 mM, pH 7.4)

and Test Compound (1

M final). Incubate at 37°C for 5 minutes.

Initiation: Add NADPH Regenerating System to start the reaction.

Sampling: At time points

min, remove 50

L aliquots.

Quenching: Immediately dispense aliquot into 150

L Stop Solution. Vortex and centrifuge (4000 rpm, 10 min).
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Analysis: Analyze supernatant via LC-MS/MS (see Section 6).

Interpretation:

Plot

vs. Time.

The slope

determines

.

Expected Result: 2,3-DF-PCA should exhibit a significantly longer

than PCA due to metabolic blockade at the fluorinated positions.

Synthesis Pathway (Chemical Biology Probe
Production)
The synthesis utilizes a modified Bruylants reaction, suitable for generating primary amine

analogs of PCP.

Cyclohexanone

1-Aminocyclohexane-
carbonitrile

Strecker-type
Rxn

NaCN, NH4Cl
(aq. NH3)

Imine Intermediate

Grignard
Addition

2,3-Difluorophenyl-
magnesium bromide

(Grignard)

1-(2,3-Difluorophenyl)
cyclohexan-1-amine

(2,3-DF-PCA)

Hydrolysis

Click to download full resolution via product page

Caption: Synthesis of 2,3-DF-PCA via Grignard addition to an aminonitrile intermediate.

Analytical Standardization (LC-MS/MS)
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For detection in biological samples or purity verification.

Instrument Parameters:

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8

m).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: 5% B to 95% B over 4 minutes.

Flow Rate: 0.4 mL/min.

MS/MS Transitions (MRM Mode):

Precursor Ion (m/z) Product Ion (m/z)
Collision Energy
(eV)

Attribution

| 212.1

| 195.1 | 15 | Loss of

(Amine) | | 212.1

| 127.0 | 25 | Difluorophenyl fragment | | 212.1

| 84.1 | 20 | Cyclohexyl ring fragment |

Experimental Workflow Diagram
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In Vitro Pharmacology Metabolic Stability
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Caption: Parallel workflows for pharmacological profiling and metabolic stability assessment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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